3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains a benzyl group substituted with a chlorine atom, and a fused ring system that includes a benzene ring, a chromene ring, and an oxazine ring. The presence of these diverse functional groups and ring systems makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through a multi-step synthetic route. One common method involves the use of a Mannich-type condensation reaction. This reaction typically involves the condensation of a phenol derivative with formaldehyde and a primary amine in the presence of an acid catalyst. The reaction conditions often require heating to temperatures between 80-90°C to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.
Scientific Research Applications
3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds such as:
3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one: This compound has a similar structure but with a different ring system, leading to variations in its chemical and biological properties.
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: Another related compound with a different substitution pattern and ring structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H20ClNO3/c23-15-7-5-14(6-8-15)11-24-12-19-20(26-13-24)10-9-17-16-3-1-2-4-18(16)22(25)27-21(17)19/h5-10H,1-4,11-13H2 |
InChI Key |
KBYUUBGBDTVCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=C(C=C5)Cl)OC2=O |
Origin of Product |
United States |
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